![molecular formula C23H23N7O3 B2588938 (4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-37-4](/img/structure/B2588938.png)
(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of the triazolopyrimidine class of compounds, which are known for their versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel derivatives involving triazole and piperazine moieties, indicating significant interest in their synthesis due to their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating some compounds' good to moderate antimicrobial properties against various microorganisms. This research indicates a foundational approach to synthesizing and evaluating compounds with potential bioactive properties, including the specific chemical structure (Bektaş et al., 2007).
Biological Activity and Therapeutic Potential
Further studies have delved into the biological activity of triazole analogues, including structures similar to the queried compound, showing promising antibacterial properties against human pathogenic bacteria. Nagaraj et al. (2018) synthesized a series of novel triazole analogues demonstrating significant inhibition of bacterial growth, highlighting the potential for developing new therapeutic agents based on these structures (Nagaraj et al., 2018).
Imaging Applications in Parkinson's Disease
In the realm of medical imaging, particularly for neurodegenerative diseases like Parkinson's disease, compounds structurally related to the queried molecule have been synthesized for use as potential PET imaging agents. Wang et al. (2017) developed a new PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the compound's high radiochemical yield and specificity (Wang et al., 2017).
Development of Anticonvulsant Agents
Research into anticonvulsant drugs has also utilized derivatives of the compound . Severina et al. (2021) reported on "Epimidin," a new anticonvulsant drug candidate, and developed a new HPLC method for determining related substances, showcasing the compound's role in pharmaceutical development (Severina et al., 2021).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-8-6-16(7-9-18)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-4-3-5-19(14-17)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSIRQBCPHLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

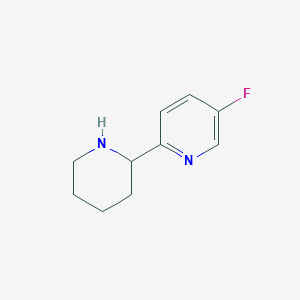
![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)
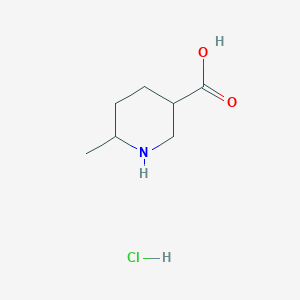
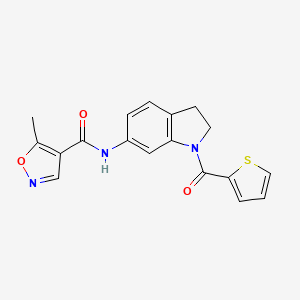
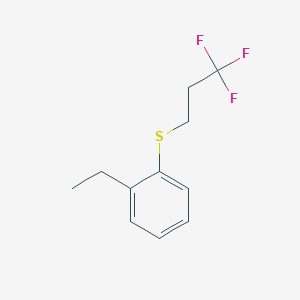
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2588866.png)
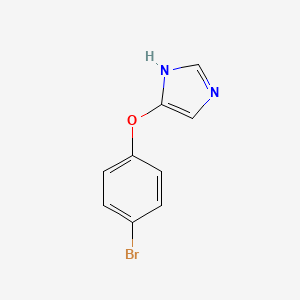
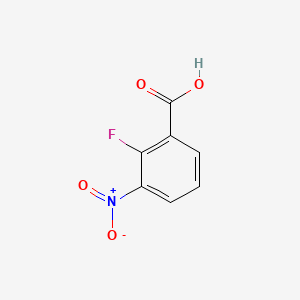
![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B2588872.png)
![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)
![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)
![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)